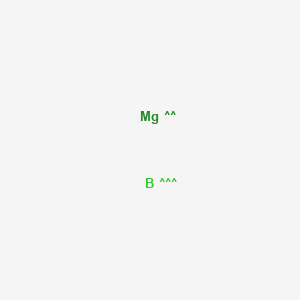
boron;magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
boron;magnesium is an inorganic compound with the chemical formula MgB₂. It is a dark gray, water-insoluble solid that has garnered significant attention due to its superconducting properties. This compound becomes superconducting at a critical temperature of 39 K (−234 °C), which is the highest among conventional superconductors .
Méthodes De Préparation
boron;magnesium can be synthesized through various methods. One common method is the solid-state reaction, where magnesium and boron powders are mixed and heated to high temperatures. Another method involves the magnesiothermic reduction of boron oxide. Industrial production methods include the powder-in-tube technique, internal magnesium diffusion, and hybrid physical-chemical vapor deposition .
Analyse Des Réactions Chimiques
boron;magnesium undergoes several types of chemical reactions, including oxidation and reduction. It can react with hydrochloric acid to form magnesium chloride and hydrogen gas. Common reagents used in these reactions include acids and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
boron;magnesium has a wide range of scientific research applications. It is used in the development of superconducting magnets for MRI machines, as well as in the fields of chemistry and materials science for its catalytic properties. Additionally, it is utilized in the production of high-temperature thermoelectric materials and as a component in propellants, pyrotechnics, and explosives .
Mécanisme D'action
The superconducting properties of magnesium boride are primarily due to its unique electronic structure. The compound has two types of electrons at the Fermi level, with one type being much more strongly superconducting than the other. This dual behavior is described by the BCS theory of superconductivity, which explains how electron pairs form and move without resistance .
Comparaison Avec Des Composés Similaires
boron;magnesium is unique among borides due to its high critical temperature for superconductivity. Similar compounds include other metal borides such as titanium boride and zirconium boride, which also have high hardness and thermal stability but do not exhibit superconducting properties at such high temperatures. Magnesium borates, which include magnesium, boron, oxygen, and hydrogen, are known for their strong thermoluminescence and mechanical properties .
Propriétés
Numéro CAS |
12795-15-2 |
|---|---|
Formule moléculaire |
BMg |
Poids moléculaire |
35.12 g/mol |
Nom IUPAC |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
Clé InChI |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
SMILES canonique |
[B].[Mg] |
Synonymes |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















